2-(3,4-dimethoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
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Overview
Description
2-(3,4-dimethoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a complex organic compound that features a combination of aromatic, piperidine, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the 3,4-dimethoxyphenyl moiety: This can be achieved through the methylation of catechol using dimethyl sulfate in the presence of a base.
Synthesis of the piperidine ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by other methods such as the Mannich reaction.
Attachment of the imidazole group: The imidazole group can be introduced through a nucleophilic substitution reaction involving 1-methylimidazole and an appropriate leaving group.
Final coupling reaction: The final step involves coupling the 3,4-dimethoxyphenyl moiety with the piperidine-imidazole intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring and the imidazole group may participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but common reagents include halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or reduced derivatives.
Substitution: Various substituted products depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, making it a candidate for drug development.
Medicine
Pharmacology: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Diagnostics: Could be used in diagnostic assays due to its unique chemical properties.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Agriculture: May be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In receptor binding, it may interact with the receptor’s active site, modulating its activity.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-1-piperidin-1-ylethanone: Lacks the imidazole group.
1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone: Lacks the 3,4-dimethoxyphenyl group.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl and the imidazole groups in the same molecule provides unique chemical properties and potential biological activities that are not found in the similar compounds listed above.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-22-11-8-21-20(22)27-14-15-6-9-23(10-7-15)19(24)13-16-4-5-17(25-2)18(12-16)26-3/h4-5,8,11-12,15H,6-7,9-10,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDMUVWMRJMELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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